zinc;2-methoxy-1H-naphthalen-1-ide
Description
Zinc;2-methoxy-1H-naphthalen-1-ide is a zinc-coordinated complex featuring a substituted naphthalenide ligand with a methoxy group at the 2-position. For example, methoxy-substituted naphthalenone analogs, such as (Z)-1-(((2-((E)-(2-hydroxy-5-methoxybenzylidene)amino)phenyl)amino)methylene)naphthalen-2(1H)-one (H2L6), exhibit similar aromatic and electronic characteristics . The methoxy group likely enhances solubility and modulates electronic properties, which is critical for applications in catalysis or bioactivity .
Properties
CAS No. |
918298-71-2 |
|---|---|
Molecular Formula |
C22H18O2Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;2-methoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*2-7H,1H3;/q2*-1;+2 |
InChI Key |
JERFYUFKOWTSEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.COC1=[C-]C2=CC=CC=C2C=C1.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methoxy-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-methoxy-1H-naphthalen-1-ol. One common method is to react zinc chloride (ZnCl2) with 2-methoxy-1H-naphthalen-1-ol in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature with stirring to ensure complete mixing of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the desired product with high purity. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Zinc;2-methoxy-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The methoxy group in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups. Substitution reactions can result in various substituted naphthalene derivatives .
Scientific Research Applications
Zinc;2-methoxy-1H-naphthalen-1-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a zinc supplement or in drug formulations.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which zinc;2-methoxy-1H-naphthalen-1-ide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The naphthalene moiety may also interact with biological molecules, affecting their function. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical Properties
Spectroscopic Characteristics
- NMR Data: Methoxy-substituted naphthalenone derivatives (e.g., H2L6) show distinct 1H-NMR signals for aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) . Comparable shifts are expected for this compound.
- UV-Vis Absorption : Schiff base ligands like H2L6 exhibit strong π→π* transitions at ~300–400 nm, influenced by methoxy substitution . Zinc coordination may further redshift these bands due to metal-ligand charge transfer.
Stability and Reactivity
Zinc complexes generally exhibit higher thermal stability than free ligands. For example, Fe(III)-naphthalenone complexes demonstrate stability in ethanol solutions, suggesting analogous zinc complexes may share similar robustness .
Biological Activity
Zinc;2-methoxy-1H-naphthalen-1-ide is a coordination compound that combines zinc ions with a 2-methoxy-1H-naphthalene-1-ide ligand. This compound has garnered attention for its potential biological activities, which are largely attributed to the properties of the zinc ion and the structural characteristics of the naphthalene moiety. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and interaction properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene ring with a methoxy group at the second position, which enhances its solubility and biological activity compared to other similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C22H18O2Zn | Methoxy substitution enhances solubility |
| Zinc;2-phenylmethoxy-1H-naphthalen-1-ide | C25H22O2Zn | Larger phenyl group may enhance interactions |
| Zinc;1H-naphthalene | C12H10OZn | Simpler structure, potentially less bioactive |
Antimicrobial Activity
Zinc-containing compounds are known for their significant antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes and interference with cellular processes.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example, a study on human colon carcinoma cell lines revealed that derivatives of naphthalene compounds exhibited significant antiproliferative activity, suggesting that zinc coordination can enhance these effects due to the metal's role in biological systems.
Case Study: Anticancer Mechanism
In a study examining the effects of naphthalene derivatives on cancer cells, it was found that compounds similar to this compound induced apoptosis in treated cells. The mechanism was linked to DNA intercalation, which disrupts normal cellular function and leads to cell death. This finding highlights the potential of zinc-based compounds in cancer therapy.
Interaction Studies
This compound's interaction with biological macromolecules has been a focal point in research. Interaction studies reveal that this compound can bind to proteins and nucleic acids, influencing their structure and function. The presence of the zinc ion facilitates these interactions, making it an attractive candidate for further medicinal chemistry applications.
Binding Properties
The binding affinity of this compound with various biomolecules has been assessed through spectroscopic methods. These studies indicate that the compound can effectively interact with DNA, which may contribute to its anticancer properties by disrupting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
